1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Overview
Description
“1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide” is a chemical compound with the molecular formula C10H18F6N2O4S2 and a molecular weight of 408.37 . It appears as a colorless to light orange to yellow clear liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.44 and a refractive index of 1.42 . Its melting point is 12 °C .
Scientific Research Applications
Thermal Stability and Aging in Ionic Liquids Containing Lithium Salts Research has shown that 1-methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (hereafter referred to by its chemical name) exhibits high thermal stability when mixed with lithium salts. This stability is crucial in applications like lithium-ion batteries, where elevated temperatures are common. The addition of lithium bis(trifluoromethanesulfonyl)imide to this ionic liquid does not affect its aging, highlighting its robustness in such environments (Pyschik et al., 2014); (Pyschik et al., 2015).
Raman Spectroscopic Studies and Ionic Mixtures A Raman spectroscopic study of this chemical and its mixture with lithium salts revealed insights into its crystalline and melt states. This is significant for understanding its behavior in various states, which can be critical in applications like electrochemical cells and advanced materials technology (Castriota et al., 2005).
Capacitive Performance in Supercapacitors A study focused on the capacitive performance of a binary mixture of this ionic liquid in supercapacitors found that it offers higher conductivity at lower temperatures, which is advantageous for energy storage applications. This research is pivotal for developing supercapacitors with improved performance and efficiency (Li et al., 2012).
Detection and Quantification in Ionic Liquids Advancements in detecting and quantifying the cations in ionic liquids, including this compound, have been made using capillary electrophoresis-mass spectrometry. This method allows for better understanding and control of the ionic liquid compositions, which is essential in various scientific and industrial applications (Pyschik et al., 2017).
Electrolytes for Supercapacitors over Extended Temperature Ranges This ionic liquid, when mixed with γ-butyrolactone, has shown enhanced conductivity and fluidity, especially at low temperatures. Such a mixture is beneficial for supercapacitor applications over extended temperature ranges, indicating its potential in various climate conditions (Dagousset et al., 2015).
Homoleptic Alkaline Earth Metal Complex Compounds The first homoleptic alkaline earth metal bis(trifluoromethanesulfonyl)imide complexes were crystallized from a solution containing this ionic liquid. This discovery is crucial for understanding the coordination chemistry of alkaline earth metals in ionic liquid media (Babai & Mudring, 2006).
Molecular Dynamics and Thermodynamic Studies Molecular dynamics simulation and experimental studies on pyridinium-based ionic liquids, including this compound, have provided valuable insights into their dynamic and thermodynamic properties. This research is vital for the design and optimization of ionic liquids in various technological applications (Cadena et al., 2006).
Safety And Hazards
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-1-propylpyrrolidin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNRELLLVOYIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047942 | |
Record name | 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
223437-05-6 | |
Record name | N-Methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223437-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP32CA7HSV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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